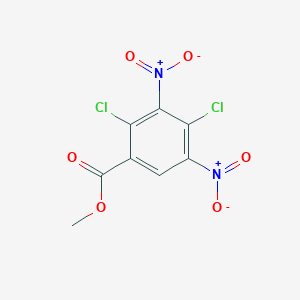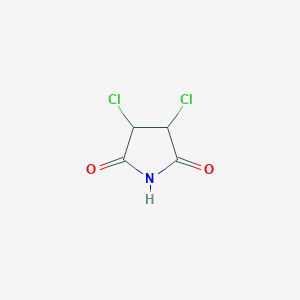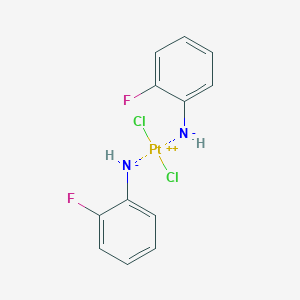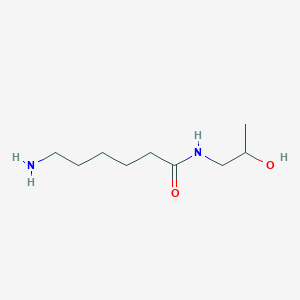
6-Amino-N-(2-hydroxypropyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-N-(2-hydroxypropyl)hexanamide is a chemical compound that features both an amino group and a hydroxypropyl group attached to a hexanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-(2-hydroxypropyl)hexanamide can be achieved through the condensation of 6-aminocaproic acid with 2-hydroxypropylamine. This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is carried out for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-N-(2-hydroxypropyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
6-Amino-N-(2-hydroxypropyl)hexanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Industry: Utilized in the development of new materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-N-(2-hydroxypropyl)hexanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism, such as glucose dehydrogenase . This inhibition disrupts the metabolic pathways of the bacteria, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminocaproic acid: A precursor in the synthesis of 6-Amino-N-(2-hydroxypropyl)hexanamide.
2-Hydroxypropylamine: Another precursor used in the synthesis.
Biotinylated alpha-gal: Contains a similar spacer group, 6-amino-N-(3-hydroxypropyl)hexanamide.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
65884-70-0 |
|---|---|
Fórmula molecular |
C9H20N2O2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
6-amino-N-(2-hydroxypropyl)hexanamide |
InChI |
InChI=1S/C9H20N2O2/c1-8(12)7-11-9(13)5-3-2-4-6-10/h8,12H,2-7,10H2,1H3,(H,11,13) |
Clave InChI |
VQUUQNUMHNCGFA-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)CCCCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



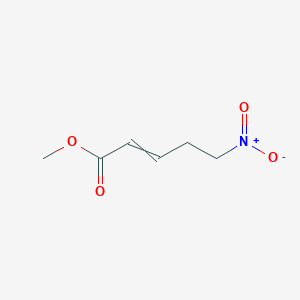
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
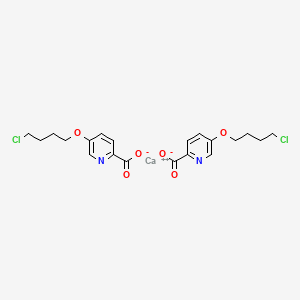
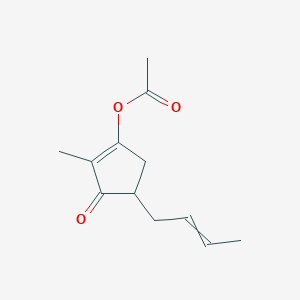
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
